

what is the function of 13,14-Dihydro-15-keto-PGE2-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 13,14-Dihydro-15-keto-PGE2-d4

Cat. No.: B12429163

[Get Quote](#)

An In-Depth Technical Guide to **13,14-Dihydro-15-keto-PGE2-d4**

Core Function and Application

Principal Application: Internal Standard for Quantitative Analysis

13,14-Dihydro-15-keto-Prostaglandin E2-d4 (13,14-dh-15-keto-PGE2-d4) is the deuterated, isotopically labeled form of 13,14-dihydro-15-keto-PGE2.^[1] Its primary and critical function in research and drug development is to serve as an internal standard for the precise quantification of its endogenous, non-labeled counterpart in biological samples.^[2] This application is predominantly carried out using mass spectrometry (MS) based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[2][3]}

The inclusion of deuterium atoms increases the mass of the molecule without significantly altering its chemical and physical properties. This allows it to be distinguished from the naturally occurring analyte by the mass spectrometer, while co-eluting during chromatography. This co-elution and chemical similarity correct for sample loss during extraction and for variations in instrument response, leading to highly accurate and reproducible measurements.

Biological Context: The Significance of the Endogenous Metabolite

To understand the utility of 13,14-dh-15-keto-PGE2-d4, it is essential to understand the biological role of the molecule it is designed to measure: 13,14-dihydro-15-keto-PGE2.

This compound is the primary and major metabolite of Prostaglandin E2 (PGE2) found in plasma.^{[4][5]} PGE2 is a potent, biologically active eicosanoid with a very short half-life. It is rapidly converted in a two-step enzymatic process to the more stable 13,14-dihydro-15-keto-PGE2.^{[4][5]} Due to this stability, measuring the concentration of this metabolite provides a more accurate and reliable index of systemic PGE2 production than measuring PGE2 itself.

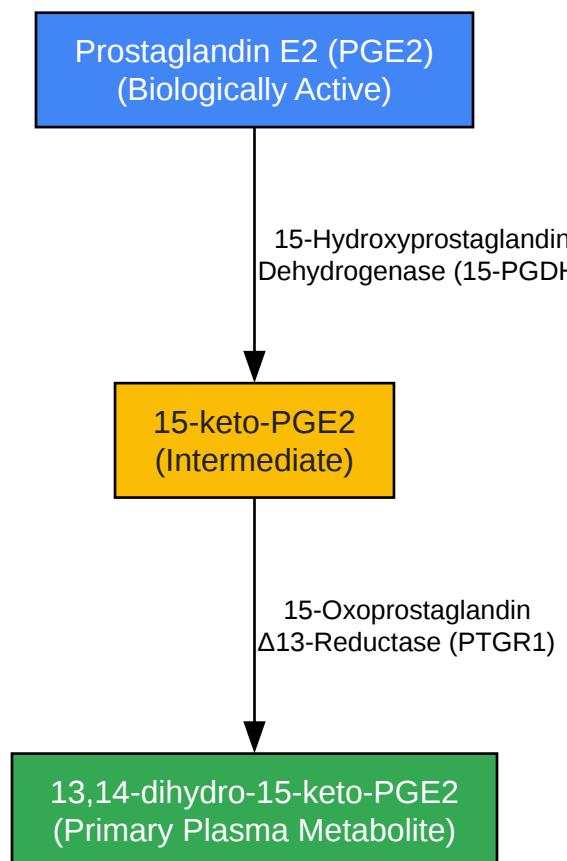
Physiological and Pathophysiological Relevance:

- **Pregnancy and Labor:** Plasma levels of 13,14-dihydro-15-keto-PGE2 are significantly elevated in women during the third trimester of pregnancy and increase further during and immediately after labor and delivery, reflecting the high production of PGE2 in these periods.
[\[2\]](#)[\[4\]](#)
- **Cancer Biology:** In the context of non-small cell lung cancer (NSCLC), levels of 13,14-dihydro-15-keto-PGE2 have been found to be decreased in tumor tissue compared to adjacent non-cancerous tissue.[\[2\]](#)[\[4\]](#)[\[5\]](#) This is linked to the activity of NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase, the enzyme responsible for PGE2 metabolism.[\[2\]](#)
- **Fetal Development:** High concentrations of this relatively inactive metabolite in the fetal lung are thought to play a role in retarding lung maturation by limiting the local availability of active PGE2.[\[6\]](#)
- **Gastrointestinal Function:** A recent study has implicated 13,14-dihydro-15-keto-PGE2 in the alleviation of opioid-induced constipation through the 5-HT pathway, suggesting novel biological activity.[\[7\]](#)

Biochemical Activity and Receptor Interaction

Historically, 13,14-dihydro-15-keto-PGE2 was considered biologically inactive. This is largely because, unlike its parent compound PGE2, it does not bind effectively to the primary PGE2 receptors, EP2 and EP4, and therefore does not efficiently trigger downstream signaling pathways like adenylate cyclase activation.^{[2][4][5]} However, emerging research suggests that its precursor, 15-keto-PGE2, may act as a partial agonist at EP2 and EP4 receptors, indicating that the metabolic pathway of PGE2 may be more complex than previously understood.^[8]

Quantitative Data: Receptor Binding and Activity


The following table summarizes the binding affinity (Ki) and functional activity (EC50) of 13,14-dihydro-15-keto-PGE2 for PGE2 receptors EP2 and EP4 expressed in Chinese Hamster Ovary (CHO) cells.

Compound	Receptor	Binding Affinity (Ki)	Adenylate Cyclase Activity (EC50)	Reference
13,14-dihydro-15-keto-PGE2	EP2	12 μ M	>18 μ M	[2] [4] [5]
13,14-dihydro-15-keto-PGE2	EP4	57 μ M	>38 μ M	[2] [4] [5]

Signaling and Metabolic Pathways

Metabolic Pathway of PGE2

The metabolic conversion of PGE2 to its primary plasma metabolite is a key pathway regulating the local concentration and activity of PGE2.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Human Metabolome Database: Showing metabocard for 13,14-Dihydro-15-keto-PGE2 (HMDB0002776) [hmdb.ca]
- 7. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- To cite this document: BenchChem. [what is the function of 13,14-Dihydro-15-keto-PGE2-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12429163#what-is-the-function-of-13-14-dihydro-15-keto-pge2-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com